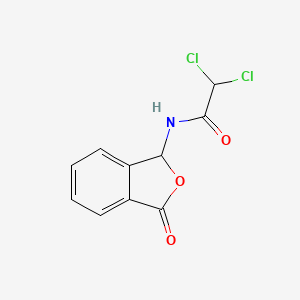
2,2-Dichloro-N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide is an organic compound that belongs to the class of isobenzofuran derivatives This compound is characterized by the presence of a dichloroacetamide group attached to a 3-oxo-1,3-dihydroisobenzofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide typically involves the reaction of 3-oxo-1,3-dihydroisobenzofuran with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-oxo-1,3-dihydroisobenzofuran+dichloroacetyl chloride→2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The carbonyl group in the isobenzofuran moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Hydrolysis: 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid and dichloroacetamide.
Reduction: 3-hydroxy-1,3-dihydroisobenzofuran derivatives.
科学研究应用
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide involves its interaction with specific molecular targets. The dichloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isobenzofuran moiety may also interact with cellular receptors or enzymes, contributing to the compound’s overall biological effects.
相似化合物的比较
Similar Compounds
- 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid
- Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
- N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Uniqueness
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide is unique due to the presence of the dichloroacetamide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other isobenzofuran derivatives that may lack the dichloroacetamide functionality.
属性
CAS 编号 |
116421-50-2 |
|---|---|
分子式 |
C10H7Cl2NO3 |
分子量 |
260.07 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(3-oxo-1H-2-benzofuran-1-yl)acetamide |
InChI |
InChI=1S/C10H7Cl2NO3/c11-7(12)8(14)13-9-5-3-1-2-4-6(5)10(15)16-9/h1-4,7,9H,(H,13,14) |
InChI 键 |
HVUVRWVYOSDYBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



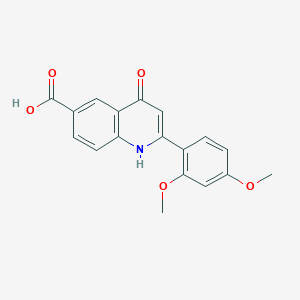
![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
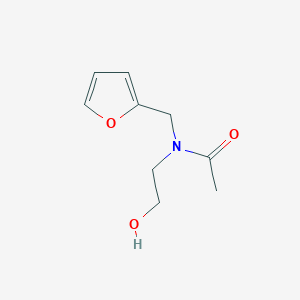
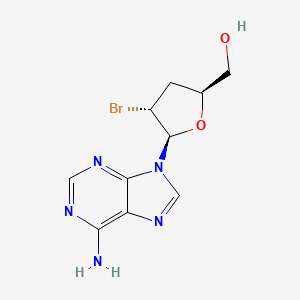
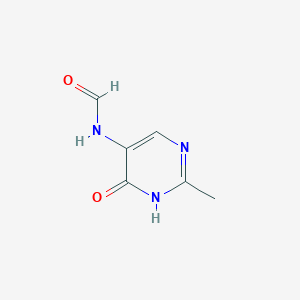
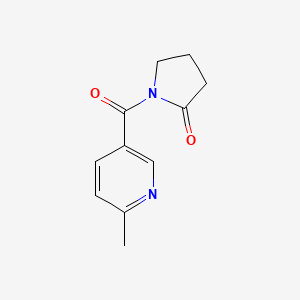
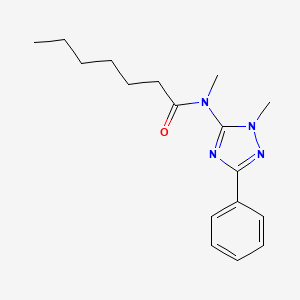
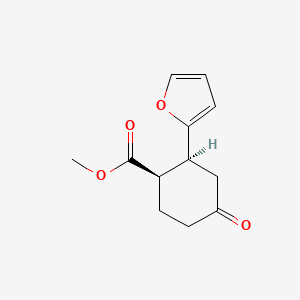
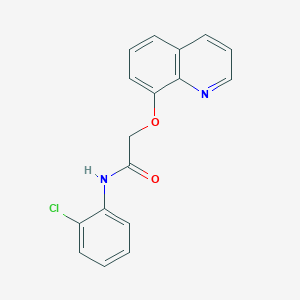

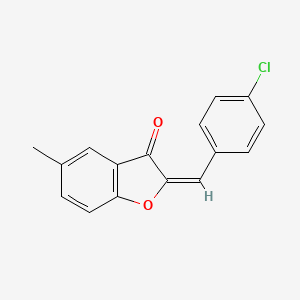
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
